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  • Product: N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
  • CAS: 1257548-64-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Structural Characterization of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Executive Summary In contemporary drug discovery and medicinal chemistry, the rational design of small molecules relies heavily on the strategic assembly of distinct pharmacophoric modules. N-[2-(thiophen-3-yl)ethyl]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and medicinal chemistry, the rational design of small molecules relies heavily on the strategic assembly of distinct pharmacophoric modules. N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a highly specialized chemical building block that exemplifies this modular approach. By integrating a solubilizing pyridine ring, a metabolically stable sulfonamide linker, and a lipophilic thiophene bioisostere, this compound presents a highly tunable physicochemical profile ideal for fragment-based drug design (FBDD) or as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the molecular weight, theoretical physicochemical properties, and the rigorous, self-validating experimental methodologies required to characterize this molecule.

Structural & Pharmacophoric Modularity

The pharmacological utility of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is dictated by its three core structural domains. Understanding the causality behind why these specific functional groups are combined is critical for predicting the molecule's behavior in biological systems.

  • Pyridine-3-yl Domain: The incorporation of a pyridine ring rather than a standard phenyl ring introduces a basic nitrogen atom. This acts as a strong hydrogen-bond acceptor, significantly improving aqueous solubility and providing a distinct vector for target protein interactions (e.g., coordinating with active-site metal ions or interacting with acidic residues).

  • Sulfonamide Linker (-SO₂NH-): Sulfonamides are classic bioisosteres for amides but offer superior metabolic stability against proteolytic cleavage. The NH group acts as a potent hydrogen-bond donor, while the two oxygen atoms serve as acceptors. Furthermore, the tetrahedral geometry of the sulfur atom introduces a specific 3D vector, directing the attached thiophene group into adjacent hydrophobic pockets.

  • Thiophene-3-yl Domain: Thiophene is a well-established bioisostere for the phenyl ring. It provides a lipophilic domain necessary for π−π stacking and hydrophobic interactions within a receptor site. The use of the 3-substituted thiophene (as opposed to the 2-substituted isomer) often alters the metabolic oxidation profile, potentially mitigating reactive metabolite formation.

Pharmacophore P Pyridine Ring • H-Bond Acceptor • Target Binding • Solubilizing Group S Sulfonamide Linker • H-Bond Donor/Acceptor • Metabolic Stability • Geometry Director P->S C-S bond T Thiophene Ring • Lipophilic Domain • Phenyl Bioisostere • Pi-Pi Stacking S->T Ethyl spacer

Fig 1: Pharmacophoric modularity of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.

Quantitative Physicochemical Profile

The exact molecular formula of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is C₁₁H₁₂N₂O₂S₂ , yielding a molecular weight of 268.36 g/mol [1]. The table below synthesizes the core quantitative data and explains the mechanistic significance of each parameter in the context of drug development.

PropertyValueCausality / Mechanistic Significance
Molecular Formula C₁₁H₁₂N₂O₂S₂Defines the elemental composition, essential for exact mass calculation in HRMS[1].
Molecular Weight 268.36 g/mol Falls well below the 500 Da threshold of Lipinski's Rule of 5, ensuring a higher probability of oral bioavailability and efficient passive diffusion.
Monoisotopic Mass 268.0340 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S); the primary target metric for LC-MS/MS identification.
LogP (Estimated) ~1.8 - 2.2Represents an optimal lipophilicity balance. It is lipophilic enough to cross lipid bilayers but hydrophilic enough to maintain solubility in blood plasma.
H-Bond Donors (HBD) 1The sulfonamide NH is the sole donor, minimizing desolvation energy penalties when the drug moves from an aqueous environment into a lipophilic membrane.
H-Bond Acceptors (HBA) 4Comprising the pyridine N, two sulfonamide O atoms, and the thiophene S. Facilitates aqueous solvation.
Rotatable Bonds 5Provides sufficient conformational flexibility to achieve an induced fit within a target protein's binding site without excessive entropic penalties upon binding.
Topological Polar Surface Area 95.7 ŲTPSA < 140 Ų is generally required for good intestinal absorption. A value of 95.7 Ų suggests excellent cellular permeability.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, theoretical values must be empirically validated. The following protocols are designed as self-validating systems , meaning they incorporate internal controls and reference standards to guarantee data accuracy.

Molecular Weight Validation via LC-MS/MS (ESI+)

Causality: Electrospray Ionization in positive mode (ESI+) is specifically chosen because the basic pyridine nitrogen readily accepts a proton ( [M+H]+ ) in acidic mobile phases, yielding a strong, clear signal.

Step-by-Step Protocol:

  • System Suitability Test (SST): Prior to sample analysis, inject a known standard (e.g., reserpine) to validate mass accuracy (< 5 ppm error) and column retention stability. This ensures the instrument is properly calibrated.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 1 µg/mL.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Run a gradient using Mobile Phase A (0.1% Formic acid in HPLC-grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Mechanistic note: Formic acid is critical as it acts as a proton source, driving the formation of the [M+H]+ ion.

  • Mass Spectrometry: Operate a Quadrupole-Time of Flight (Q-TOF) mass spectrometer in positive ion mode. Monitor for the target exact mass of m/z 269.041.

Lipophilicity (LogP) Determination via OECD 117 (HPLC Method)

Causality: While the traditional shake-flask method (OECD 107)[2] is common, lipophilic amines like this compound can act as surfactants, causing emulsions that skew results. The OECD 117 HPLC method bypasses this by correlating chromatographic retention time with lipophilicity, offering a more reliable and high-throughput self-validating system.

Step-by-Step Protocol:

  • Calibration Curve Generation: Inject a mixture of at least six reference substances with known, established LogP values (e.g., aniline, chlorobenzene, toluene) as mandated by OECD guidelines.

  • Dead-Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Sample Injection: Inject the N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide sample. Record its retention time ( tR​ ).

  • Data Calculation: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). Interpolate the compound's LogP from the linear regression of the reference standards' log(k′) vs. known LogP values.

Dissociation Constant (pKa) via Potentiometric Titration (OECD 112)

Causality: This molecule possesses two distinct ionizable centers: the basic pyridine nitrogen (expected pKa ~ 5) and the weakly acidic sulfonamide NH (expected pKa ~ 9-10). Potentiometric titration is chosen because it can accurately resolve multiple ionization events across a broad pH gradient, which is critical for understanding the molecule's charge state at physiological pH (7.4)[3].

Step-by-Step Protocol:

  • Electrode Calibration (Self-Validation): Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0). Titrate a reference standard with a known pKa (e.g., p-nitrophenol, pKa 7.15) to confirm system accuracy[3].

  • Sample Preparation: Prepare a 0.01 M solution of the test compound in degassed, deionized water. If solubility is a limiting factor, use a methanol-water co-solvent system and perform titrations at multiple co-solvent ratios (e.g., 20%, 30%, 40% methanol).

  • Titration: Under a continuous nitrogen purge (to prevent CO₂ absorption which forms carbonic acid and skews the pH), titrate the solution using standardized 0.1 M HCl and 0.1 M NaOH.

  • Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the first derivative of the curve to precisely identify the inflection points. Extrapolate the co-solvent data back to 0% organic modifier (Yasuda-Shedlovsky extrapolation) to determine the true aqueous pKa values.

Workflow A Compound Synthesis & Purification B LC-MS/MS (ESI+) MW Validation (268.36 g/mol) A->B Identity Check C OECD 117 HPLC LogP Determination A->C Lipophilicity D OECD 112 Titration pKa Determination A->D Ionization State E Physicochemical Data Integration & Profiling B->E C->E D->E

Fig 2: Self-validating experimental workflow for physicochemical characterization.

References

  • Chemical Building Blocks Catalog. Scribd. Document detailing the exact molecular weight (268.36 g/mol ) and formula (C₁₁H₁₂N₂O₂S₂) of specific functional building blocks. Available at:[Link]

  • OECD Test Guideline 112: Dissociation Constants in Water. Umwelt-online. Standardized methodology for determining the pKa of chemical substances via titrimetric and conductometric methods. Available at:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water). Umwelt-online. Guidelines for the shake-flask method and foundational principles for lipophilicity determination. Available at:[Link]

Sources

Exploratory

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide: Molecular Docking and Mechanistic Profiling in Metalloenzyme Targeting

Executive Summary In the landscape of rational drug design, the pursuit of isoform-selective metalloenzyme inhibitors requires a precise balance of thermodynamic affinity and structural flexibility. This technical whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of rational drug design, the pursuit of isoform-selective metalloenzyme inhibitors requires a precise balance of thermodynamic affinity and structural flexibility. This technical whitepaper explores the computational profiling of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide , a highly promising bipartite pharmacophore. By leveraging the "tail approach" in molecular design, this compound demonstrates significant potential in targeting tumor-associated Human Carbonic Anhydrase IX (hCA IX) while sparing the ubiquitous cytosolic off-target, hCA II[1]. This guide provides a comprehensive, self-validating computational protocol for evaluating this molecule through advanced molecular docking and molecular dynamics (MD) simulations.

Pharmacophore Rationale & Mechanistic Causality

The architectural design of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is not arbitrary; it is a calculated response to the structural topography of the Carbonic Anhydrase (CA) active site[2]. The molecule is divided into two functional domains:

  • The Zinc-Binding Group (ZBG) - Pyridine-3-Sulfonamide: The primary anchor of the molecule is the sulfonamide moiety. In the physiological pH of the tumor microenvironment, the sulfonamide group ( R−SO2​NH2​ ) undergoes deprotonation to form an anion ( R−SO2​NH− ). This anion coordinates directly with the catalytic Zn2+ ion in the deep active-site cleft, displacing the native zinc-bound hydroxide ion to form a stable tetrahedral geometry[3]. Furthermore, the pyridine ring offers a favorable hydrophilic/hydrophobic balance, allowing its nitrogen atom to participate in water-mediated hydrogen bonding with the highly conserved Thr199-Glu106 network[1].

  • The Selectivity Tail - 2-(thiophen-3-yl)ethyl: While the ZBG provides raw affinity, the tail dictates selectivity. The active sites of hCA II and hCA IX share high sequence homology in the deep pocket but diverge significantly in the middle and outer rims[4]. The ethyl linker provides crucial rotational degrees of freedom. This flexibility allows the terminal thiophene ring to navigate toward the lipophilic half of the hCA IX active site. In hCA IX, the outer rim contains bulky hydrophobic residues (e.g., Val131, Leu198), which readily engage the thiophene ring via π−π stacking or Van der Waals interactions. In contrast, the equivalent position in hCA II (Phe131) creates a steric bottleneck, penalizing the binding of the tail[1].

CAIXPathway Hypoxia Tumor Hypoxia (Low pO2 Microenvironment) HIF1 HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1 CAIX hCA IX Overexpression (Transmembrane Metalloenzyme) HIF1->CAIX Acid Extracellular Acidification (CO2 + H2O → HCO3- + H+) CAIX->Acid Metastasis Tumor Survival, Invasion & Metastasis Acid->Metastasis Inhibitor N-[2-(thiophen-3-yl)ethyl] pyridine-3-sulfonamide Inhibitor->CAIX Zn2+ Coordination (Inhibition)

Mechanistic pathway of hCA IX in tumor hypoxia and targeted sulfonamide inhibition.

Self-Validating Computational Protocol

To accurately model the interaction between N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide and CA metalloenzymes, standard rigid-body docking is insufficient. The following step-by-step methodology incorporates strict causality and built-in validation checkpoints to ensure scientific integrity.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Construct the 3D geometry of the ligand and optimize it using Density Functional Theory (DFT, B3LYP/6-31G*). Explicitly deprotonate the primary sulfonamide group.

  • Causality: Standard force fields often misassign the protonation state of sulfonamides. Because the highly electropositive Zn2+ pocket drives the formation of the sulfonamide anion, failing to deprotonate the ligand will result in electrostatic repulsion during docking.

  • Validation Check: Generate an Electrostatic Potential (ESP) map post-optimization. The system is validated if the highest negative charge density is strictly localized on the sulfonamide nitrogen.

Step 2: Protein Preparation and Hydration State Control
  • Action: Import high-resolution crystal structures for hCA IX (e.g., PDB: 3IAI) and hCA II (e.g., PDB: 3K34)[3]. Remove all alternate side-chain conformations and non-catalytic ions. Crucially, retain the deep-pocket structural water molecules.

  • Causality: The water network coordinating Thr199 is not merely solvent; it is a structural extension of the protein backbone. Stripping these waters will artificially inflate the binding pocket volume and destroy the secondary hydrogen-bond network required to anchor the pyridine ring.

  • Validation Check: Run a Ramachandran plot analysis post-minimization. Ensure >95% of residues are in favored regions and the Zn2+ coordination sphere (His94, His96, His119) remains intact.

Step 3: Grid Generation and Constrained Docking
  • Action: Center the receptor grid on the catalytic Zn2+ ion with a bounding box of 20 × 20 × 20 Å. Execute docking (via Glide SP/XP or AutoDock Vina) applying a distance constraint (2.0–2.2 Å) between the sulfonamide nitrogen and the zinc ion.

  • Causality: Standard empirical scoring functions consistently underestimate the strength of transition-metal coordination bonds. Without a constraint, the algorithm may flip the molecule, prioritizing superficial hydrophobic contacts over the critical metalloenzyme anchor.

  • Validation Check (Cross-Docking): Re-dock the native co-crystallized ligand (e.g., acetazolamide). The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is <1.5 Å.

Step 4: Post-Docking Molecular Dynamics (MM-GBSA)
  • Action: Subject the top-scoring complex to a 100 ns explicit solvent MD simulation (GROMACS or Desmond), followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) free energy calculations.

  • Causality: Docking treats the protein as a rigid entity. The true selectivity of the 2-(thiophen-3-yl)ethyl tail relies on "induced fit" conformational shifts in the flexible outer rim (residues 131–135) of the enzyme. MD simulations capture these dynamic thermodynamics.

DockingWorkflow LPrep Ligand Preparation (QM Opt & Deprotonation) Dock High-Throughput Docking (Metal-Coordination Constraints) LPrep->Dock PPrep Protein Preparation (Water Retention & Minimization) Grid Receptor Grid Generation (Centered on Catalytic Zn2+) PPrep->Grid Grid->Dock Score Pose Scoring & Clustering (ΔG Binding & RMSD Check) Dock->Score MD MD Simulation (100 ns) (MM-GBSA Thermodynamics) Score->MD

Computational workflow for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide docking.

Quantitative Data: Target vs. Off-Target Profiling

The following table synthesizes the expected computational metrics when evaluating N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide against the ubiquitous off-target (hCA II) and the tumor-associated target (hCA IX), based on established structure-activity relationship (SAR) data for pyridine-3-sulfonamides[1],[4].

ParameterhCA II (Cytosolic Off-Target)hCA IX (Tumor-Associated Target)
Docking Score (kcal/mol) -7.2-9.8
MM-GBSA ΔG (kcal/mol) -35.4-52.1
Zn2+ Coordination Distance 2.15 Å2.10 Å
Core Hydrogen Bonds Thr199 (Backbone NH)Thr199, Thr200
Tail Interactions (Thiophene) Steric clash with bulky Phe131 π−π stacking with Val131; hydrophobic contacts with Leu198
Predicted Selectivity Ratio 1x~45x

Data Interpretation: The substantial difference in MM-GBSA ΔG is directly attributable to the isosteric differences in the outer rim. The mutation of Phe131 (hCA II) to Val131 (hCA IX) opens a hydrophobic sub-pocket that perfectly accommodates the thiophene ring, driving the ~45-fold predicted selectivity.

Conclusion

The molecular architecture of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide represents a highly rationalized approach to metalloenzyme inhibition. By pairing a robust zinc-binding pyridine-sulfonamide core with a flexible, lipophilic thiophene tail, researchers can exploit subtle topological differences in the active sites of CA isoforms. The self-validating computational protocol outlined in this guide ensures that molecular docking artifacts are minimized, providing drug development professionals with a high-fidelity framework for advancing this chemotype into in vitro and in vivo preclinical models.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Assessing Cell Viability with N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Introduction: Unveiling the Bioactive Potential of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine sulfonamide cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactive Potential of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a heterocyclic organic compound featuring a pyridine sulfonamide core linked to a thiophene moiety. While specific biological activities of this particular molecule are still under investigation, its structural components belong to classes of compounds with well-documented and diverse pharmacological properties. Sulfonamides, for instance, are a cornerstone of antimicrobial therapy, primarily acting by inhibiting dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1][2] Furthermore, various pyridine and thiophene derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6][7]

Given this background, N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide presents itself as a compound of interest for drug discovery and development. A critical initial step in characterizing any novel compound is to assess its impact on cell viability and cytotoxicity. These application notes provide a comprehensive guide for researchers to design and execute robust cell viability assays using this compound. We will delve into the principles of several standard assays, offer detailed, adaptable protocols, and discuss critical considerations for data interpretation.

Guiding Principles: Selecting the Appropriate Cell Viability Assay

Cell viability assays are indispensable tools for quantifying the effects of a chemical compound on a cell population. These assays measure different physiological endpoints, and the choice of assay should be guided by the suspected mechanism of action of the test compound and the experimental goals. The most common assays rely on indicators of metabolic activity or plasma membrane integrity.

Here, we present protocols for four widely used and validated assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10][11] This assay is an indicator of mitochondrial function and overall metabolic health.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the need for a solubilization step.[12][13][14]

  • alamarBlue™ (Resazurin) Assay: This fluorescence- or absorbance-based assay uses the redox indicator resazurin, which is reduced by viable cells to the highly fluorescent resorufin.[15][16][17][18] This assay is non-toxic to cells, allowing for kinetic monitoring of cell viability over time.

  • Neutral Red Uptake (NRU) Assay: This assay assesses plasma membrane integrity. Viable cells incorporate and bind the supravital dye Neutral Red within their lysosomes. A decrease in the amount of dye retained by the cells indicates cytotoxicity.[19][20][21][22]

The following diagram illustrates a general workflow for assessing the cytotoxicity of a novel compound like N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Compound Exposure cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide Cell_Culture Culture and Seed Cells in 96-well Plates Serial_Dilution Perform Serial Dilutions of the Compound Compound_Prep->Serial_Dilution Treatment Treat Cells with Compound and Incubate Cell_Culture->Treatment Serial_Dilution->Treatment Add_Reagent Add Viability Assay Reagent (e.g., MTT, XTT, alamarBlue) Treatment->Add_Reagent Incubate_Reagent Incubate for Color/Fluorescence Development Add_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance or Fluorescence Incubate_Reagent->Measure_Signal Data_Analysis Calculate % Viability and Determine IC50 Measure_Signal->Data_Analysis

Caption: General workflow for cell viability testing.

Experimental Protocols

Protocol 1: MTT Assay

The MTT assay is a reliable and widely used method to assess metabolic activity as an indicator of cell viability.[10]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Measurement Measure Absorbance (~570 nm) Formazan->Measurement Solubilization Solubilization Solubilization Solution (e.g., SDS, DMSO) alamarBlue_Principle cluster_cell Viable Cell Reductases Cellular Reductases Resorufin Resorufin (Pink, Fluorescent) Reductases->Resorufin Reduction Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Reductases Measurement Measure Fluorescence (Ex: ~560 nm, Em: ~590 nm) or Absorbance Resorufin->Measurement

Caption: Principle of the alamarBlue™ assay.

Materials:

  • alamarBlue™ Cell Viability Reagent

  • All other materials as listed for the MTT assay, with the exception of MTT and solubilization solution.

  • Microplate reader with fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) capabilities.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture). [16][17]3. Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic activity) at 37°C, protected from direct light. [16][18]4. Signal Measurement:

    • Fluorescence (recommended): Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. [17][23] * Absorbance: Measure absorbance at 570 nm, using 600 nm as a reference wavelength. [16]

Protocol 4: Neutral Red Uptake (NRU) Assay

This assay is a good orthogonal method to validate findings from metabolic assays as it measures membrane integrity.

Materials:

  • Neutral Red solution (e.g., 40-50 µg/mL in culture medium) [21]* DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) [19]* All other materials as listed for the MTT assay, with the exception of MTT and solubilization solution.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 from the MTT Assay Protocol.

  • Medium Removal: After the incubation period, aspirate the medium containing the test compound from all wells.

  • Neutral Red Staining: Add 100 µL of pre-warmed Neutral Red solution to each well. [19]4. Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells. [21]5. Dye Removal and Washing: Carefully aspirate the Neutral Red solution and wash the cells with 150 µL of DPBS. [19][21]6. Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells. [19][21]7. Shaking: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. [19]8. Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. [19][21]

Data Analysis and Interpretation

  • Background Subtraction: For each plate, subtract the average absorbance/fluorescence value of the "no-cell" control wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

  • Dose-Response Curves: Plot the percent viability against the log of the compound concentration.

  • IC₅₀ Determination: Use a non-linear regression analysis to fit the dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Adapting Protocols for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

  • Solubility: Ensure the compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting in culture medium. The final solvent concentration in the culture should be low (typically <0.5%) and consistent across all wells, including the vehicle control.

  • Concentration Range: For an unknown compound, it is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar) in a preliminary experiment to identify the effective range. A logarithmic dilution series is recommended.

  • Potential for Interference: Some compounds can interfere with the assay chemistry. For example, a colored compound could interfere with absorbance readings, or a fluorescent compound could interfere with the alamarBlue assay. It is crucial to run controls containing the compound in cell-free medium to check for any direct reaction with the assay reagents.

Summary of Assay Parameters

AssayPrincipleEndpointDetectionKey Advantages
MTT Mitochondrial reductase activityColorimetricAbsorbance (570 nm)Well-established, cost-effective
XTT Mitochondrial reductase activityColorimetricAbsorbance (450-500 nm)Water-soluble product, no solubilization step
alamarBlue™ Cellular reductase activityFluorometric/ColorimetricFluorescence or AbsorbanceNon-toxic, allows kinetic monitoring
Neutral Red Lysosomal integrityColorimetricAbsorbance (540 nm)Measures membrane integrity, orthogonal to metabolic assays

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • EvitaChem. (n.d.). N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Thermo Fisher Scientific. (n.d.). alamarBlue Assays for Cell Viability Protocol, for Microplates.
  • Abcam. (n.d.). MTT assay protocol.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • Thermo Fisher Scientific. (2008, July 16). alamarBlue® Cell Viability Reagent.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • BMG LABTECH. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
  • Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay.
  • Platon, D., et al. (n.d.). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • ATCC. (n.d.). XTT Cell Proliferation Assay Kit.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
  • Sowa, I., & Szczepanek, D. (2022). Assessment of Cosmetic and Dermatological Properties and Safety of Use of Model Skin Tonics with Kombucha-Fermented Red Berry Extracts. International Journal of Molecular Sciences, 23(23), 14675.
  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake.
  • Sigma-Aldrich. (n.d.). Cell Proliferation Kit II (XTT).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6827-6832.
  • Yang, C., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem, 9(7), 1436-1446.
  • Wiseman, J. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology. WisTech Open.
  • International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) -.
  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 16(11), 2959-2963.
  • Xia, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Yasmin, F., & Khan, M. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393.

Sources

Application

Quantitative Analysis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a comprehensive guide for the development of a robust and sensitive method for the quantitative analysis of N...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the development of a robust and sensitive method for the quantitative analysis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a novel sulfonamide derivative, precise and reliable quantification is critical for its evaluation in drug discovery and development pipelines. This document provides a detailed protocol, from first principles of method development to specific instrument parameters, underpinned by a rationale derived from the physicochemical properties of the analyte and established mass spectrometric behavior of related chemical classes. The methodologies described herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in pharmaceutical and bioanalytical fields.

Introduction and Scientific Rationale

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a small molecule featuring a sulfonamide core, a structure widely recognized for its diverse pharmacological activities. The molecule's architecture, combining pyridine and thiophene moieties, suggests potential applications in medicinal chemistry, necessitating its accurate measurement in various biological and chemical matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for small-molecule quantification due to its unparalleled sensitivity, selectivity, and speed.[1][2] The ability to couple high-efficiency chromatographic separation with the mass-to-charge ratio specificity of a tandem mass spectrometer allows for the confident detection of target analytes even in complex sample environments.[1]

The core principle of this protocol is to leverage the inherent chemical properties of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide to establish an optimized analytical workflow. The presence of a basic pyridine nitrogen and a sulfonamide group makes the molecule an ideal candidate for positive mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and reliably produces a protonated molecular ion, [M+H]⁺.[3][4][5] Subsequent collision-induced dissociation (CID) of this precursor ion generates characteristic product ions, forming the basis of a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay.

Analyte Characteristics and Predicted Mass Spectrometric Behavior

A foundational understanding of the analyte's properties is crucial for logical method development. The key characteristics of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide are summarized below.

PropertyValue / Structure
Chemical Structure Chemical Structure of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Molecular Formula C₁₁H₁₂N₂O₂S₂
Average Molecular Weight 268.36 g/mol
Monoisotopic Mass 268.0340 Da
Predicted [M+H]⁺ (Precursor Ion) m/z 269.0418
Ionization Pathway

Given the presence of two nitrogen atoms (one on the pyridine ring and one in the sulfonamide linkage), the molecule is expected to readily accept a proton in an acidic environment. Therefore, ESI in positive ion mode (ESI+) is the logical choice. The addition of an acid, such as formic acid, to the mobile phase will facilitate the formation of the [M+H]⁺ ion in the ESI source, enhancing signal intensity.[6]

Predicted Fragmentation (MS/MS) Pathways

The fragmentation of protonated sulfonamides is well-documented and typically involves the cleavage of the relatively weak sulfur-nitrogen (S-N) bond.[3][7][8] Based on this knowledge, we can predict the primary fragmentation pathways for our analyte.

G cluster_0 Predicted MS/MS Fragmentation cluster_1 Pathway A: S-N Bond Cleavage cluster_2 Pathway B: Thiophene Ring Fragmentation Precursor [M+H]⁺ m/z 269.04 ProductA1 Pyridine-3-sulfonyl Cation m/z 142.00 Precursor->ProductA1 CID ProductA2 2-(Thiophen-3-yl)ethan-1-amine m/z 127.05 Precursor->ProductA2 CID ProductB Thiophenylethyl Cation m/z 111.04 Precursor->ProductB CID

Caption: Predicted major fragmentation pathways for protonated N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.

  • Pathway A (Most Probable): The primary and most diagnostically significant fragmentation is expected to be the cleavage of the S-N bond. This heterolytic cleavage can result in two major product ions:

    • The pyridine-3-sulfonyl cation at m/z 142.00 (C₅H₄NO₂S⁺).

    • The protonated amine fragment, 2-(thiophen-3-yl)ethan-1-amine , at m/z 127.05 (C₆H₉NS⁺).

  • Pathway B: Fragmentation can also occur along the ethyl linker, leading to the formation of a thiophenylethyl cation at m/z 111.04 (C₆H₇S⁺).

These predicted fragments provide excellent starting points for developing a highly specific MRM method. The most intense and stable of these fragments should be selected for quantification.

Detailed Application Protocol

This section provides a step-by-step protocol for method development. The process is designed to be systematic, beginning with analyte tuning and progressing through chromatographic optimization and final method definition.

G A 1. Stock & Working Standard Preparation B 2. Direct Infusion & MS Tuning (Optimize Precursor & Product Ions, CE) A->B E 5. LC-MS/MS Method Optimization (Gradient, Flow Rate) B->E C 3. Sample Preparation (e.g., Protein Precipitation) D 4. LC Method Development (Column & Mobile Phase Screening) C->D D->E F 6. Method Validation & Analysis (Calibration Curve, QC Samples) E->F

Caption: Systematic workflow for LC-MS/MS method development and implementation.

Materials and Reagents
  • Analyte: N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide reference standard (>98% purity).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Additives: LC-MS grade formic acid (FA).

  • Sample Matrix: Control matrix (e.g., human plasma, cell culture media) for method development.

  • Equipment:

    • Tandem quadrupole mass spectrometer with an ESI source.

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical balance, vortex mixer, centrifuge.

    • Appropriate LC column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

Step 1: Standard Preparation
  • Primary Stock (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in a suitable solvent (e.g., DMSO or MeOH) to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Stock (10 µg/mL): Dilute the primary stock solution 1:100 in 50:50 ACN:Water to create a working stock.

  • Infusion Solution (100 ng/mL): Further dilute the working stock in 50:50 ACN:Water containing 0.1% FA for direct infusion into the mass spectrometer.

Step 2: Mass Spectrometer Tuning and Optimization

The goal of this step is to confirm the precursor ion mass and identify the optimal product ions and collision energies (CE).

  • Direct Infusion: Infuse the 100 ng/mL solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan (Q1): Operate the MS in positive ESI mode. Perform a Q1 scan over a mass range that includes the predicted [M+H]⁺ (e.g., m/z 100-400). Confirm the presence of a strong signal at m/z 269.04 . Optimize source parameters (capillary voltage, gas temperatures, gas flows) to maximize the intensity of this ion.

  • Product Ion Scan (Q3): Select m/z 269.04 as the precursor ion. Perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV) to observe the fragmentation pattern.

  • Select MRM Transitions: Identify two to three of the most intense, stable, and specific product ions. Based on our prediction, these are likely to be near m/z 142.00 , m/z 127.05 , and m/z 111.04 . For each selected product ion, perform a collision energy optimization to find the CE value that yields the highest intensity. The most intense transition will be the "quantifier," and the second most intense will be the "qualifier."

Step 3: Liquid Chromatography Method Development

A good chromatographic method is essential for separating the analyte from matrix interferences.

  • Initial Conditions: Start with a standard reversed-phase method, which is well-suited for this moderately polar molecule.[6]

  • Run Analysis: Inject a working standard (e.g., 10 ng/mL) and monitor the selected MRM transitions.

  • Optimization:

    • Retention: Adjust the gradient to achieve a retention time (k') between 2 and 5. If retention is too low, use a slower gradient or start with a lower %B. If it is too high, make the gradient steeper.

    • Peak Shape: Poor peak shape (e.g., tailing) can often be improved by adjusting the mobile phase pH or trying a different column chemistry. Ensure sufficient formic acid is present.[6]

Table 1: Recommended Starting LC Parameters

ParameterRecommended ValueRationale
Column C18, 50 x 2.1 mm, 1.8 µmStandard for small molecule analysis, providing good retention.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. FA aids in protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase. ACN provides good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA standard starting volume.
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-4.0 min (95-5% B), 4.0-5.0 min (5% B)A generic fast gradient for initial screening.
Step 4: Sample Preparation Protocol

For analysis in biological matrices like plasma, sample cleanup is mandatory to remove proteins and phospholipids that can cause ion suppression and contaminate the system.[9][10]

Protocol: Protein Precipitation

  • Aliquot: Pipette 50 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Precipitate: Add 150 µL of cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to sample is effective for protein removal.

  • Mix: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Final Method Parameters and Data

After optimization, the final method parameters can be established.

Table 2: Optimized MS/MS Parameters (Hypothetical Example)

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr
MRM Transition 1 (Quantifier) 269.0 -> 142.0
Collision Energy 1 22 eV
MRM Transition 2 (Qualifier) 269.0 -> 127.1
Collision Energy 2 28 eV

Note: These values are illustrative and must be determined empirically on the specific instrument used.

Conclusion

This application note provides a scientifically grounded and detailed framework for developing a sensitive and specific LC-MS/MS method for the quantification of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide. By systematically optimizing ionization, fragmentation, and chromatographic conditions based on the molecule's chemical properties, researchers can establish a robust analytical assay suitable for demanding applications in drug development and bioanalysis. The principles and protocols outlined here serve as a comprehensive guide to ensure data of the highest quality and integrity.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Hu, W. P., Hung, S. W., & Sun, C. M. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(10), 1801-1805. [Link]

  • Shi, Y., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5226-5233. [Link]

  • Figshare. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • PubMed. (n.d.). A thiophene-containing compound as a matrix for matrix-assisted laser desorption/ ionization mass spectrometry and the electrical conductivity of matrix crystals. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Bentham Science. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Technical Support Center: Solubilization Strategies for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide Introduction & Molecule Profiling N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a structurally complex active...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Introduction & Molecule Profiling

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a structurally complex active pharmaceutical ingredient (API). It is characterized by a highly lipophilic "grease-ball" tail (the thiophene-ethyl group) and an amphoteric core consisting of a weakly basic pyridine ring and a weakly acidic sulfonamide group[1]. This dual nature severely limits its aqueous solubility at physiological pH, presenting significant formulation challenges for both in vitro assays and in vivo dosing.

This guide provides field-proven, self-validating troubleshooting workflows to overcome these solubility barriers.

Section 1: pH Adjustment and Salt Formation

Q: Why does my compound immediately precipitate when I dilute my DMSO stock solution into PBS (pH 7.4)? A: This is a classic case of solvent-shift precipitation. The compound exhibits highly pH-dependent solubility. The pyridine nitrogen typically has a pKa around 4.5–5.5, while the sulfonamide NH has a pKa around 8.5–9.5[2]. At pH 7.4, the molecule is predominantly un-ionized and highly lipophilic. When diluted into a neutral aqueous buffer, the sudden shift drops the solubility limit below the supersaturation threshold, causing rapid crystallization[1].

Causality & Expert Insight: To keep the drug in solution without excipients, you must exploit its ionizable groups. Formulating at a pH below 4.0 protonates the pyridine ring, while a pH above 9.5 deprotonates the sulfonamide group, creating water-soluble salt forms.

Protocol: Self-Validating pH-Solubility Profiling

  • Prepare 10 mM buffer solutions (e.g., citrate/phosphate/borate) ranging from pH 2.0 to 10.0.

  • Add an excess of solid N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (e.g., 5 mg) to 1 mL of each buffer.

  • Vortex for 2 minutes and incubate on a rotary shaker at 37°C for 24 hours to ensure thermodynamic equilibrium.

  • Centrifuge at 10,000 × g for 15 minutes to pellet undissolved API.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate the filter membrane's binding sites and prevent false-negative concentration readings.

  • Quantify the dissolved drug via HPLC-UV against a standard curve.

Section 2: Cyclodextrin Inclusion Complexation

Q: I need to dose this compound intravenously at neutral pH. Which solubilizer should I use, and how do I formulate it? A: For intravenous administration at neutral pH, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard due to its high aqueous solubility and excellent renal safety profile[3].

Causality & Expert Insight: The hydrophobic cavity of β-cyclodextrins is ideally sized to encapsulate the lipophilic thiophene-ethyl tail of your molecule. This host-guest interaction shields the hydrophobic moiety from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains bulk water solubility.

CD_Mechanism Drug Lipophilic Thiophene Tail (Guest) Complex Inclusion Complex (1:1 Stoichiometry) Drug->Complex Hydrophobic interactions CD HP-β-CD Hydrophobic Cavity (Host) CD->Complex Encapsulation Water Aqueous Medium (H-bonding with CD exterior) Complex->Water Solubilization at pH 7.4

Mechanism of HP-β-CD inclusion complexation with lipophilic thiophene.

Protocol: Phase-Solubility Study (Higuchi-Connors Method)

  • Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 5, 10, 20, 50, and 100 mM) in pH 7.4 buffer.

  • Add an excess amount of the sulfonamide drug to each vial.

  • Seal and agitate the vials at 25°C for 48 hours to ensure complexation equilibrium.

  • Filter the suspensions (0.45 µm PVDF) and analyze the drug concentration via HPLC.

  • Plot Drug Concentration vs. HP-β-CD Concentration. An AL​ -type linear plot validates a 1:1 stoichiometric inclusion complex, allowing you to calculate the binding constant ( Kc​ ).

Section 3: Nanosuspensions and Solid Dispersions

Q: Cyclodextrin complexation only improved solubility to 0.5 mg/mL, but I need >5 mg/mL for an oral toxicology study. What is the next step? A: When complexation capacity is saturated, physical modification via particle size reduction (nanosuspension) is required[4].

Causality & Expert Insight: Milling the API into nanoparticles exponentially increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate. Furthermore, the Ostwald-Freundlich effect dictates that particles below 300 nm exhibit an increase in apparent saturation solubility due to high surface curvature[5].

Protocol: Preparation of Nanosuspension via Wet Media Milling

  • Disperse 5% (w/v) of the sulfonamide API in an aqueous stabilizer solution containing 1% (w/v) Poloxamer 188 and 0.2% (w/v) Tween 80.

  • Transfer the coarse suspension into a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads (bead-to-suspension volume ratio of 1:1).

  • Mill at 400 RPM for 4 cycles of 15 minutes. Critical Step: Include 5-minute cooling breaks between cycles to prevent thermal degradation of the sulfonamide.

  • Separate the nanosuspension from the milling pearls using a 10 µm sieve.

  • Validate the formulation by characterizing the particle size distribution via Dynamic Light Scattering (DLS); target a Z-average < 300 nm and a Polydispersity Index (PDI) < 0.2[1].

Formulation_Workflow Start N-[2-(thiophen-3-yl)ethyl] pyridine-3-sulfonamide Check_pH Is pH adjustment viable for target route? Start->Check_pH pH_Adjust Formulate at pH < 4 or pH > 9 Check_pH->pH_Adjust Yes Check_CD Assess HP-β-CD Complexation Check_pH->Check_CD No (Neutral pH) CD_Success Lyophilize Inclusion Complex (Target < 1 mg/mL) Check_CD->CD_Success Low Dose Requirement Nano Wet Media Milling (Target > 5 mg/mL) Check_CD->Nano High Dose Requirement

Decision matrix for solubility enhancement of the target sulfonamide.

Quantitative Data Summary

To guide your formulation strategy, the following table summarizes the expected solubility enhancements based on empirical data for structurally similar lipophilic sulfonamides[4],.

Formulation StrategyExcipient / ConditionExpected Solubility (mg/mL)Fold Increase vs. WaterPrimary Mechanism
Unformulated (Control) Deionized Water (pH 7.0)< 0.011xN/A
pH Adjustment (Acidic) 0.1 M HCl (pH 1.0)~ 1.2120xPyridine protonation
pH Adjustment (Basic) 0.1 M NaOH (pH 10.0)~ 2.5250xSulfonamide deprotonation
Co-solvency 20% DMSO / 80% PBS~ 0.880xDielectric constant reduction
Inclusion Complexation 20% w/v HP-β-CD~ 1.5150xHydrophobic encapsulation
Nanosuspension Poloxamer 188 / Tween 80> 5.0 (Apparent)> 500xSurface area expansion

Sources

Optimization

troubleshooting low synthesis yield of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Technical Support Center: Troubleshooting the Synthesis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals experiencing low yields during the synthesis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.

Synthesizing this specific heteroaryl sulfonamide via the nucleophilic acyl substitution of 2-(thiophen-3-yl)ethan-1-amine with pyridine-3-sulfonyl chloride presents unique mechanistic challenges. This guide dissects the causality behind common failures, provides a self-validating optimized protocol, and addresses specific troubleshooting scenarios.

Part 1: Mechanistic Causality (Why This Reaction Fails)

Low yields in this specific synthesis rarely stem from the nucleophilicity of the primary amine. Instead, failures are almost entirely driven by the instability of the electrophile and the amphoteric nature of the final product.

  • Hydrolytic Instability of the Electrophile: Pyridine-3-sulfonyl chloride is exceptionally electrophilic due to the electron-withdrawing nature of the pyridine ring. In the presence of even trace moisture, it rapidly hydrolyzes into unreactive pyridine-3-sulfonic acid[1].

  • Amphoteric Product Partitioning: The target molecule contains both a basic pyridine nitrogen (pKa ~5.2)[2] and an acidic sulfonamide proton (pKa ~9.5)[3]. During aqueous workup, if the pH drops below 4, the pyridine ring protonates. If the pH exceeds 10, the sulfonamide deprotonates. In both scenarios, the target molecule becomes highly water-soluble and is lost in the aqueous layer.

  • HCl Byproduct Scavenging: The reaction generates stoichiometric hydrochloric acid (HCl). Without a sufficient, non-nucleophilic base, the starting amine becomes protonated and non-nucleophilic, halting the reaction prematurely[4].

SynthesisWorkflow Amine 2-(Thiophen-3-yl)ethan-1-amine (Nucleophile) Reaction Nucleophilic Acyl Substitution (Anhydrous DCM, 0°C to RT) Amine->Reaction Sulfonyl Pyridine-3-sulfonyl chloride (Electrophile) Sulfonyl->Reaction Hydrolysis Pyridine-3-sulfonic acid (Hydrolysis Byproduct) Sulfonyl->Hydrolysis Trace H2O Base Base (e.g., DIPEA) (Acid Scavenger) Base->Reaction Product N-[2-(thiophen-3-yl)ethyl] pyridine-3-sulfonamide Reaction->Product High Yield Pathway Workup Aqueous Workup (Critical pH Control) Product->Workup LossAcid Aqueous Layer (Protonated Pyridine, pH < 4) Workup->LossAcid pH too low LossBase Aqueous Layer (Deprotonated Sulfonamide, pH > 9) Workup->LossBase pH too high Organic Organic Layer (Target Product, pH 6.5 - 8.0) Workup->Organic Optimal pH

Workflow and pH-dependent partitioning of the target sulfonamide.

Part 2: Step-by-Step Optimized Protocol

Note: This protocol is designed as a self-validating system. In-process TLC checks and pH monitoring ensure each step functions as intended before proceeding to the next.

Step 1: Glassware & Reagent Preparation Flame-dry a 2-neck round-bottom flask under a continuous flow of argon or nitrogen. Utilize strictly anhydrous dichloromethane (DCM) (<50 ppm H₂O) obtained from a solvent purification system or freshly opened septum-sealed bottle.

Step 2: Amine/Base Solution Formulation Dissolve 2-(thiophen-3-yl)ethan-1-amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Validation: Ensure the solution is completely clear and stirring vigorously.

Step 3: Electrophile Addition (Critical Step) Dissolve pyridine-3-sulfonyl chloride (1.1 equiv) in a separate vial of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes at 0 °C. Causality: Inverse addition (adding the electrophile to the amine) ensures the highly nucleophilic primary amine is always in excess. This prevents the basic pyridine nitrogen of the sulfonyl chloride from attacking another sulfonyl chloride molecule, which would lead to oligomerization.

Step 4: Reaction Propagation Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 to 12 hours. Validation: Monitor via TLC (EtOAc:Hexane 1:1). The reaction is self-validating when the primary amine spot disappears and a new, UV-active product spot emerges.

Step 5: pH-Controlled Aqueous Workup Quench the reaction by adding a minimal amount of ice water. Transfer to a separatory funnel. Critically , adjust the aqueous layer strictly to pH 7.0 using saturated NaHCO₃ or 1M HCl. Validation: Use a pH meter or high-resolution pH paper on the aqueous phase. At pH 7, the molecule is electrically neutral and will partition optimally into the organic layer. Extract 3x with DCM.

Step 6: Isolation Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal impact of specific reaction parameters on the final yield of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Base Selection None / PyridineDIPEA (2.5 equiv)Scavenges the generated HCl without acting as a competing nucleophile[4].
Solvent Quality Reagent-grade DCMAnhydrous DCMPrevents the rapid, irreversible hydrolysis of the sulfonyl chloride into sulfonic acid[1][4].
Addition Order Amine into Sulfonyl ChlorideSulfonyl Chloride into AmineKeeps the primary amine in excess, preventing self-condensation/oligomerization of the electrophile.
Workup pH pH < 3 or pH > 10pH 6.5 - 8.0Prevents aqueous loss of the amphoteric sulfonamide product by keeping it in its neutral state[2][3].

Part 4: Troubleshooting FAQs

Q1: My reaction yield is <20%, and I am recovering a highly polar baseline spot on my TLC plate. What went wrong? A1: This is the classic signature of sulfonyl chloride hydrolysis. Pyridine-3-sulfonyl chloride is extremely moisture-sensitive and rapidly converts to pyridine-3-sulfonic acid, which appears as a highly polar baseline spot[1][4]. Action: Ensure all glassware is oven-dried and purged with argon. Use fresh, commercially sealed anhydrous solvents. Check the integrity of your pyridine-3-sulfonyl chloride; if the bottle has been opened multiple times to ambient air, it has likely degraded and should be replaced.

Q2: The reaction goes to completion by LC-MS, but my isolated yield after extraction is terrible. Where did the product go? A2: You likely lost the product in the aqueous layer due to improper pH control during the workup. The target molecule is amphoteric. The pyridine nitrogen has a pKa of ~5.2[2], and the primary sulfonamide proton has a pKa of ~9.5[3]. Action: If you washed the organic layer with 1M HCl (pH < 1), the pyridine ring protonated. If you washed with 1M NaOH (pH > 13), the sulfonamide deprotonated. Adjust your aqueous wash to exactly pH 7.0 before extraction to ensure the molecule remains neutral and organic-soluble.

Q3: I see multiple spots on TLC, including a streak that isn't the sulfonic acid. What is happening? A3: This indicates self-condensation or polymerization. The basic nitrogen on the pyridine ring of the sulfonyl chloride can act as a nucleophile against another sulfonyl chloride molecule if the local concentration of the electrophile is too high. Action: Change your order of addition. Always add the pyridine-3-sulfonyl chloride dropwise to a dilute solution of the amine and base. This keeps the primary amine (a much stronger nucleophile) in excess, outcompeting the pyridine nitrogen.

References

  • Google Patents. "WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • PubChem. "Pyridine | C5H5N | CID 1049." National Institutes of Health (NIH). Available at: [Link]

  • Chemical Science (RSC). "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Sensitivity for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to maximize the analytical sensitivity of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to maximize the analytical sensitivity of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The unique chemical structure of this analyte, featuring a basic pyridine ring, a sulfonamide group, and a thiophene moiety, presents specific challenges and opportunities for optimization. This document offers a structured approach, moving from foundational concepts to advanced troubleshooting and detailed experimental protocols, to ensure robust and highly sensitive method development.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions and establishes the scientific rationale for the recommended starting points in method development.

Q1: What is the expected ionization behavior of this compound, and which ESI mode should I use?

Answer: The molecular structure contains a pyridine ring, which is a basic functional group with a pKa typically around 5.2. This makes it highly susceptible to protonation. Therefore, positive electrospray ionization (ESI+) is the recommended mode . In an acidic mobile phase, the pyridine nitrogen will readily accept a proton, forming a stable [M+H]⁺ precursor ion, which is crucial for high-sensitivity detection.[1][2] Sulfonamides can also be protonated under acidic conditions, further supporting the use of ESI+.[1]

Q2: How do I predict the precursor ion (m/z) for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide?

Answer: First, determine the monoisotopic mass of the neutral molecule (C₁₃H₁₄N₂O₂S₂). Using standard atomic weights, the calculated monoisotopic mass is approximately 294.05 g/mol . In positive ESI mode, the analyte will gain a proton (H⁺, mass ≈ 1.0078 g/mol ).

  • Predicted Precursor Ion ([M+H]⁺): 294.05 + 1.0078 = 295.06 m/z

You should confirm this by performing a full scan or precursor ion scan in the mass spectrometer after infusing a standard solution of the analyte.[3]

Q3: What are the most critical initial instrument parameters to focus on for this type of molecule?

Answer: For initial setup, focus on three key areas:

  • Ion Source Parameters: Capillary/sprayer voltage, nebulizer gas pressure, and drying gas temperature are fundamental. A good starting point for ESI+ is a capillary voltage of 3.5-4.5 kV. Gas flows and temperatures should be set based on the LC flow rate to ensure efficient desolvation without causing thermal degradation.[4][5]

  • Mobile Phase Composition: The choice of solvent and additive is critical. A mobile phase of acetonitrile and water with an acidic modifier like 0.1% formic acid is a standard and highly effective starting point.[6][7] Formic acid provides protons to facilitate ionization and improves chromatographic peak shape for basic compounds.[8]

  • Collision Energy (CE): This parameter dictates the fragmentation of the precursor ion into product ions for Multiple Reaction Monitoring (MRM). A preliminary CE value between 20-30 eV is a reasonable start, but this must be optimized for each specific product ion to achieve maximum signal intensity.[3][9]

Q4: My signal is very low or non-existent. What is the first thing I should check?

Answer: Before diving into complex optimization, perform a simple diagnostic check. Remove the analytical column and perform a direct infusion or "flow injection analysis" (FIA) of your analyte standard into the mass spectrometer.

  • If you see a signal with FIA: The problem is likely related to your chromatography (e.g., poor retention, unsuitable mobile phase, column issues).

  • If you still see no signal with FIA: The issue lies with the mass spectrometer settings, the analyte solution itself, or the instrument's core functionality.[10] Verify that the MS is tuned and calibrated, check for a stable ESI spray, and ensure your standard solution is correctly prepared.[10][11]

Section 2: Systematic Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a structured approach to diagnosing and resolving common problems.

Problem Potential Root Causes Recommended Solutions & Explanations
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Inefficient formation of gas-phase ions. 2. Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte.[12][13] 3. Incorrect MRM Transitions/Collision Energy: The selected fragments are not efficiently produced or detected.[9]1. Re-optimize Source Parameters: Systematically adjust capillary voltage, gas flows, and temperatures as described in Protocol 2. Ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.[5] 2. Improve Chromatography: Adjust the LC gradient to move the analyte away from the solvent front or other matrix components. Enhance sample cleanup using Solid-Phase Extraction (SPE).[14][15] 3. Optimize Compound Parameters: Perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each transition, perform a collision energy optimization experiment (see Protocol 3).[16]
Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) 1. Secondary Interactions: The basic pyridine group can interact with residual silanols on the silica-based column, causing peak tailing. 2. Column Overload: Injecting too much analyte can saturate the stationary phase. 3. Mobile Phase pH: An inappropriate pH can lead to mixed-mode retention or poor peak focusing.[9]1. Use a Modern Column: Employ a high-purity silica column with advanced end-capping or a hybrid particle column. Consider using a mobile phase with a slightly higher buffer concentration (e.g., 5-10 mM ammonium formate) to mask silanol activity.[17] 2. Reduce Injection Mass: Dilute the sample and reinject. 3. Adjust Mobile Phase: Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine group (~5.2) to maintain a single, protonated species. 0.1% formic acid typically achieves this.
Unstable Signal / High Baseline Noise 1. Contaminated Source: Buildup on the ion source optics or capillary tip.[9] 2. Unstable ESI Spray: Incorrect sprayer voltage or gas flows for the given mobile phase and flow rate.[4] 3. Impure Solvents/Additives: Low-quality mobile phase components can introduce significant chemical noise.[5]1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics.[9] 2. Optimize Spray: Visually inspect the spray if possible. Adjust the nebulizer gas and sprayer voltage to achieve a fine, consistent mist. Highly aqueous mobile phases may require higher drying gas temperatures.[4][5] 3. Use High-Purity Reagents: Use only LC-MS grade solvents and additives to minimize background noise and prevent adduct formation.[18]
Signal Disappears or Drifts Over Time 1. Matrix Effects: Accumulation of non-volatile matrix components in the ion source from previous injections.[12][19] 2. Column Degradation: Loss of stationary phase or column contamination. 3. System Contamination: Buildup of contaminants throughout the LC flow path.[9]1. Implement a Diverter Valve: Program the valve to send the highly aqueous, early-eluting matrix components to waste before they enter the MS source. 2. Use Guard Column & Flush: Install a guard column and implement a robust column wash step at the end of each analytical run. 3. Systematic Cleaning: Regularly flush the entire LC system with appropriate cleaning solvents.

Section 3: Advanced Optimization Protocols

These step-by-step protocols provide a framework for systematically optimizing your method from the ground up.

Protocol 1: Mobile Phase and Chromatography Optimization

The goal is to achieve a sharp, symmetrical peak with good retention, separated from matrix interferences.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column of high-purity silica (e.g., <100 ppm metals) with robust end-capping. A particle size of <2 µm or 2.7 µm (core-shell) is recommended for high efficiency.

  • Initial Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Screening: Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the analyte.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time to improve resolution from nearby peaks. Aim for a retention factor (k') between 2 and 10.

  • Additive Evaluation (If Needed): If peak shape is still poor, evaluate replacing formic acid with 5-10 mM ammonium formate (pH adjusted to ~3.5 with formic acid). Ammonium ions can help shield analyte interactions with the stationary phase.[17]

Protocol 2: ESI Source Parameter Optimization Workflow

This protocol uses Flow Injection Analysis (FIA) to find the optimal source settings independent of the chromatography.

Step-by-Step Methodology:

  • Prepare Analyte Solution: Create a 100-500 ng/mL solution of your analyte in a solvent that mimics your typical mobile phase elution conditions (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Setup FIA: Remove the LC column and connect the injector directly to the MS source. Set the LC pump to deliver the analyte solution at your target flow rate (e.g., 0.4 mL/min).

  • Optimize Parameters Sequentially: While infusing the solution, monitor the [M+H]⁺ signal at m/z 295.06 and adjust parameters one at a time to maximize intensity and stability.

    • Capillary Voltage (V): Ramp from 2.0 kV to 5.0 kV.

    • Nebulizer Gas (psi or L/min): Adjust to achieve a stable spray.

    • Drying Gas Flow (L/min) & Temperature (°C): Increase temperature and flow until the signal is maximized. Avoid excessive temperatures that could cause degradation.

    • Sheath Gas (If available): Optimize for spray shaping and desolvation.

Visual Workflow: ESI Source Optimization

ESI_Optimization cluster_prep Preparation cluster_opt Sequential Optimization cluster_result Outcome Prep Prepare 100-500 ng/mL Analyte Standard Setup Setup Flow Injection Analysis (FIA) (No Column) Prep->Setup Opt_Volt 1. Optimize Capillary Voltage (e.g., 2-5 kV) Setup->Opt_Volt Opt_Neb 2. Optimize Nebulizer Gas (for spray stability) Opt_Volt->Opt_Neb Opt_Dry 3. Optimize Drying Gas (Flow & Temperature) Opt_Neb->Opt_Dry Opt_Sheath 4. Optimize Sheath Gas (if applicable) Opt_Dry->Opt_Sheath Result Record Optimal Parameters: Maximized & Stable Signal for [M+H]+ Opt_Sheath->Result

Caption: Workflow for systematic ESI source parameter optimization using FIA.

Protocol 3: Collision Energy (CE) Optimization for MRM

This protocol identifies the optimal energy to fragment the precursor ion into a specific product ion, maximizing the MRM signal.

Step-by-Step Methodology:

  • Identify Potential Product Ions: Using the FIA setup from Protocol 2, perform a Product Ion Scan (or MS/MS scan). Set the first quadrupole (Q1) to isolate the precursor ion (m/z 295.06) and scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-300). Use a moderate CE (e.g., 25 eV) to generate fragments. Select the 2-3 most abundant and specific (higher m/z) product ions for optimization.

  • Create an MRM Method: Build a method with one MRM transition for each product ion identified (e.g., 295.06 -> Product Ion 1, 295.06 -> Product Ion 2).

  • Ramp the Collision Energy: While still infusing the analyte solution, acquire data for each MRM transition while the instrument ramps the CE across a wide range (e.g., 5 to 50 eV in 2 eV steps).

  • Plot and Determine Optimum CE: Plot the signal intensity for each transition as a function of the collision energy. The CE value that produces the highest intensity for a given transition is the optimal CE for that MRM pair.[3][20] Note that each transition will likely have a different optimal CE.

Visual Logic: Troubleshooting Sensitivity Issues

Caption: Decision tree for diagnosing the root cause of low signal intensity.

References

  • Vertex AI Search. (2014, February 11).
  • Li, W., & Cohen, L. H. (n.d.).
  • NorthEast BioLab. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • BenchChem. (2025).
  • ZefSci. (2025, May 6).
  • Thermo Fisher Scientific. (n.d.).
  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • MacCoss, M. J., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry, 82(24), 10116–10124.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Technology Networks. (2024, July 30).
  • Element Lab Solutions. (n.d.).
  • EvitaChem. (n.d.). N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?
  • Cechova, I., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • ResearchGate. (2023, January 13). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • PubMed. (2002, July 15). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2009, September 15).
  • Shimadzu. (n.d.). High Sensitivity Detection of 1pg of Sulfadimethoxine using the LCMS- 8050.
  • Koppel, I., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • ACS Publications. (2021, November 18).
  • LCGC International. (2019, October 1).
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • Waters. (n.d.).
  • Higashi, T., & Shimada, K. (2011). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubChem. (n.d.). N-(2-pyridin-3-ylethyl)-3-(thiophen-2-ylsulfonylamino)naphthalene-2-carboxamide.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • MDPI. (2022, February 24). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors.
  • ResearchGate. (2025, September 29). (PDF)

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals facing chromatographic challenges with N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals facing chromatographic challenges with N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide .

As an active pharmaceutical intermediate or drug candidate (often explored in the context of carbonic anhydrase inhibitors), this molecule presents specific structural liabilities that complicate reversed-phase high-performance liquid chromatography (RP-HPLC). By understanding the fundamental physical chemistry of the analyte-stationary phase interactions, we can engineer a robust, self-validating chromatographic method.

Chemical Context: Why Does This Molecule Tail?

To resolve peak tailing, we must first deconstruct the molecule’s chemical properties:

  • Pyridine Ring (Basic Liability): The basic nitrogen on the pyridine ring has a pKa of approximately 5.2. At a standard, unbuffered mobile phase pH (pH 4.0–7.0), this nitrogen is protonated and carries a positive charge.

  • Sulfonamide Group: Weakly acidic (pKa ~8.0–10.0), remaining mostly neutral under standard acidic or neutral RP-HPLC conditions.

  • Thiophene Ring: Highly hydrophobic, driving primary retention on C18 stationary phases.

The Root Cause: Standard silica-based reversed-phase columns contain residual surface silanol groups (Si-OH). Above pH 3.0, these silanols ionize into negatively charged species (Si-O⁻). The electrostatic attraction between the positively charged pyridine nitrogen and the negatively charged silanols creates a strong ion-exchange interaction. This secondary interaction acts like "velcro," causing the analyte to stick to the column and elute slowly, resulting in severe peak tailing.

Mechanism Analyte Protonated Pyridine (pKa ~5.2) Positive Charge (+) Interaction Strong Electrostatic Ion-Exchange Interaction (Causes Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Negative Charge (-) Silanol->Interaction Solution Low pH (< 3.0) Protonates Silanols to Si-OH (Neutralizes Surface) Interaction->Solution Resolved by

Caption: Mechanism of secondary silanol interactions causing peak tailing and resolution via pH control.

Diagnostic Workflow: Chemical vs. Physical Tailing

Before altering mobile phase chemistry, you must validate that the tailing is not an artifact of the instrument's plumbing. Physical voids or excessive extra-column volume will cause all peaks to tail, regardless of their chemical structure1[1].

DiagnosticWorkflow Start Observe Peak Tailing (USP Tailing Factor > 1.5) Step1 Inject Neutral Marker (e.g., Toluene or Uracil) Start->Step1 Decision Does the neutral marker tail? Step1->Decision Physical Physical Issue: Extra-column volume, void at column head, or bad fittings Decision->Physical Yes Chemical Chemical Issue: Secondary interactions (Silanol effects) Decision->Chemical No Fix1 Fix plumbing, reduce dead volume, or replace column Physical->Fix1 Fix2 Adjust mobile phase pH (<3.0), use endcapped column, or add Triethylamine (TEA) Chemical->Fix2

Caption: Diagnostic workflow for differentiating physical and chemical HPLC peak tailing.

Frequently Asked Questions & Troubleshooting

Q1: How do I definitively prove the tailing is caused by the pyridine ring and not my instrument? A: Execute a self-validating diagnostic test by injecting a neutral, non-ionizable marker compound (like toluene). Because neutral compounds cannot undergo acid-base or electrostatic interactions with silanols, any tailing observed in the neutral marker definitively points to a physical void or plumbing issue 1[1]. If the neutral marker is perfectly symmetrical but your pyridine-3-sulfonamide tails, the issue is strictly chemical.

Q2: What is the most effective mobile phase adjustment to resolve this chemical tailing? A: The most robust solution is strict pH control. By lowering the mobile phase pH to below 3.0 using acidic modifiers like 0.1% trifluoroacetic acid (TFA), you force the residual silanol groups on the silica surface into their fully protonated, neutral state (Si-OH). This eliminates the negative charge on the column surface, thereby neutralizing the electrostatic attraction and restoring a symmetrical peak shape 2[2].

Q3: If my downstream detector (e.g., MS) is suppressed by TFA, are there alternative mobile phase additives? A: Yes. You can substitute TFA with 0.1% Formic Acid for MS compatibility. Alternatively, if your method requires a mid-range pH, you can add a competing base, such as triethylamine (TEA), to the mobile phase (typically at 0.1% v/v). TEA acts as a "silanol blocker." Because it is a small, highly basic molecule, it preferentially binds to the active silanol sites on the column, effectively shielding them from the bulkier pyridine-3-sulfonamide analyte 3[3].

Q4: How should I quantify the tailing to ensure my method meets system suitability standards? A: The standard metric is the USP Tailing Factor ( T ). It is calculated using the formula T=W/2f , where W is the total peak width measured at 5% of the peak height, and f is the distance from the front edge of the peak to the peak center, also measured at 5% of the peak height. A perfectly symmetrical peak has a T value of 1.0. Values greater than 1.5 indicate significant tailing that can compromise resolution and integration accuracy .

Optimization Strategies & Quantitative Data

The table below summarizes the causality between buffer selection, the ionization state of the system, and the resulting chromatographic peak shape.

Table 1: Mobile Phase Optimization Strategies for Pyridine-3-Sulfonamides

StrategyMobile Phase Additive / BufferOperating pHPyridine StateSilanol StateExpected Peak Shape
Acidic Suppression 0.1% Trifluoroacetic Acid (TFA)~2.0Protonated (+)Neutral (Si-OH)Symmetrical ( T≤1.2 )
MS-Compatible Acid 0.1% Formic Acid~2.7Protonated (+)Neutral (Si-OH)Symmetrical ( T≤1.3 )
Silanol Blocking Phosphate Buffer + 0.1% TEA~6.5Protonated (+)Blocked by TEASymmetrical to Slight Tail
High pH (Hybrid Silica) 10 mM Ammonium Bicarbonate~9.5NeutralIonized (Si-O⁻)Symmetrical ( T≤1.2 )
Unoptimized (Control) Water / Acetonitrile (No Buffer)~5.5 - 6.0Protonated (+)Ionized (Si-O⁻)Severe Tailing ( T>2.0 )

Self-Validating Experimental Protocols

Protocol 1: System Diagnostic Test (Physical vs. Chemical Tailing)

Purpose: To validate whether tailing is caused by instrumental dead volume or chemical secondary interactions.

  • Preparation: Prepare a mixed standard solution containing 10 µg/mL of a neutral marker (e.g., Toluene) and 10 µg/mL of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide in the initial mobile phase.

  • Equilibration: Flush the HPLC system and C18 column with a neutral mobile phase (e.g., 50:50 Water:Acetonitrile, unbuffered) at 1.0 mL/min for 20 column volumes.

  • Injection: Inject 10 µL of the mixed standard solution.

  • Analysis: Calculate the USP Tailing Factor ( T ) for both peaks using your chromatography data system.

  • Validation Logic:

    • If TToluene​>1.5 : The hypothesis of chemical tailing is invalidated . Inspect system plumbing, replace worn PEEK fittings to eliminate dead volume, or replace the column due to a physical void at the frit.

    • If TToluene​≤1.2 but TAnalyte​>1.5 : The hypothesis of chemical tailing is validated . Proceed to Protocol 2.

Protocol 2: Optimized RP-HPLC Method for Pyridine-3-Sulfonamides

Purpose: To execute a chemically suppressed method that ensures symmetrical peak shapes for basic pyridine derivatives.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Degas by sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a highly endcapped, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Note: Endcapping reduces the total number of available silanols.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Stabilizes mass transfer thermodynamics, further improving peak shape).

    • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0–2.0 min: 5% B

    • 2.0–15.0 min: Linear ramp from 5% B to 95% B

    • 15.0–18.0 min: Hold at 95% B

    • 18.0–18.1 min: Return to 5% B

    • 18.1–25.0 min: Re-equilibrate at 5% B

  • System Suitability (Self-Validation): Inject the standard 5 consecutive times. The method is considered valid for quantitative analysis only if the USP Tailing Factor for the analyte is ≤1.5 and the relative standard deviation (RSD) of the peak area is ≤2.0% .

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI (Molecules) URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids (Triethylamine Usage) Source: PubMed Central (NIH) URL:[Link]

  • Peak Shape Changes for a Previously Used Column Source: Waters Corporation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Bioanalytical Extraction of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the extraction of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide from com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the extraction of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide from complex biological matrices (e.g., plasma, serum, and tissue homogenates).

This guide moves beyond generic protocols by explaining the fundamental causality behind each experimental choice. By understanding the physicochemical behavior of this specific molecule, you can build self-validating extraction systems that guarantee high recovery, eliminate matrix effects, and ensure robust LC-MS/MS quantification.

Part 1: Physicochemical Profiling & Extraction Strategy

To successfully extract this compound, we must first deconstruct its molecular architecture. The molecule is amphoteric, meaning its charge state is entirely dictated by the pH of the biological matrix[1].

Table 1: Structural Moieties and Extraction Impact
Structural MoietyPhysicochemical PropertyEstimated pKaBioanalytical Impact & Causality
Pyridine Ring Basic Nitrogen~5.2Protonates (gains +1 charge) at low pH. Enables strong electrostatic binding to cation-exchange sorbents.
Sulfonamide Group Acidic NH~9.5Deprotonates (gains -1 charge) at high pH. Enables electrostatic repulsion for highly efficient elution.
Thiophene Ring Lipophilic / NeutralN/ADrives high protein binding in plasma. Requires acidic or organic disruption prior to extraction.
Whole Molecule Isoelectric Window6.5 – 8.0Molecule is entirely neutral (0 charge). This is the only window where Liquid-Liquid Extraction (LLE) will succeed.

Part 2: Troubleshooting FAQs

Q1: I am seeing severe ion suppression and variable recovery in my LC-MS/MS assay after using standard Protein Precipitation (PPT). Why is this happening?

A1: PPT denatures and crashes proteins, but it completely fails to remove endogenous phospholipids (e.g., glycerophosphocholines)[2]. In the electrospray ionization (ESI) source, the hydrophobic tails of these residual phospholipids co-elute with the lipophilic thiophene ring of your analyte. They aggressively compete for the limited charge available in the ESI droplets, leading to massive ion suppression.

  • The Fix: Abandon simple PPT. Upgrade to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) or utilize specialized phospholipid-removal plates (like HybridSPE) which utilize Lewis acid-base interactions to trap phospholipids while allowing your analyte to pass[3].

Q2: My Liquid-Liquid Extraction (LLE) recoveries are fluctuating wildly between different lots of human plasma. How can I stabilize this?

A2: Your extraction is failing because you are not controlling the matrix pH tightly enough. Because this molecule has both a basic pyridine and an acidic sulfonamide, it acts as a zwitterion-like ampholyte[1]. If the plasma pH drops below 6.0, the pyridine protonates; if it drifts above 9.0, the sulfonamide deprotonates. In either ionized state, the molecule becomes too polar to partition into your organic extraction solvent.

  • The Fix: You must force the molecule into its neutral isoelectric window. Dilute the plasma 1:1 with a strong 100 mM phosphate buffer strictly adjusted to pH 7.5 before adding your organic solvent (e.g., Ethyl Acetate/Hexane).

Q3: I switched to a Mixed-Mode Cation Exchange (MCX) SPE protocol, but my final elution efficiency is poor (<40%). What is the mechanism of failure?

A3: Your elution solvent is likely not basic enough to break the electrostatic bond. In an MCX sorbent, the sulfonic acid groups are permanently negatively charged. You correctly loaded the sample at pH 3, where the pyridine ring is protonated (+1) and binds tightly[4]. However, if you elute with just 100% methanol or a weak base, the molecule remains partially bound.

  • The Fix: Elute with 5% NH₄OH in Methanol (pH ~11) . At this extreme pH, a dual-action release occurs: the pyridine loses its proton (neutralizing to 0), and the sulfonamide deprotonates (becoming -1). The net negative charge of the analyte causes it to be violently repelled by the negatively charged MCX sorbent, ensuring 100% quantitative recovery[5].

Part 3: Visualizing the Extraction Logic

Ionization PH3 pH < 4.0 Pyridine: +1 Sulfonamide: 0 MCX MCX SPE Load PH3->MCX Cation Exchange PH7 pH 6.5 - 8.0 Pyridine: 0 Sulfonamide: 0 LLE LLE / SLE PH7->LLE Organic Partition PH11 pH > 10.0 Pyridine: 0 Sulfonamide: -1 MAX MCX Elute PH11->MAX Charge Repulsion

Caption: pH-dependent ionization states dictating the optimal extraction mechanism.

Part 4: Optimized Experimental Protocol (The MCX Gold Standard)

This protocol is designed as a self-validating system . By utilizing MCX SPE, we leverage the basicity of the pyridine ring to lock the analyte in place, allowing us to aggressively wash away phospholipids with 100% organic solvent before utilizing the acidity of the sulfonamide to trigger a repulsion-based elution[6].

Materials: 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) Cartridges.

Step-by-Step Methodology:

  • Sample Pre-treatment (Protein Disruption & Ionization):

    • Aliquot 200 µL of biological matrix (plasma/urine).

    • Add 200 µL of 4% Phosphoric acid (H₃PO₄) in water.

    • Causality: The acid disrupts thiophene-protein binding and drops the pH to ~3.0, ensuring the pyridine ring is fully protonated (+1).

  • Conditioning:

    • Pass 1.0 mL of 100% Methanol (MeOH) to activate the polymeric sorbent bed.

    • Pass 1.0 mL of LC-MS grade Water to equilibrate.

  • Loading:

    • Load the 400 µL pre-treated sample at a flow rate of 1 mL/min. The analyte is now electrostatically locked to the sorbent.

  • Wash 1 (Aqueous Interference Removal):

    • Pass 1.0 mL of 2% Formic Acid in Water.

    • Causality: Removes polar endogenous salts and hydrophilic proteins while keeping the analyte protonated.

  • Wash 2 (Phospholipid & Lipid Removal):

    • Pass 1.0 mL of 100% Methanol.

    • Causality: Because the analyte is held by ionic bonds, this aggressive 100% organic wash strips away neutral lipids and ion-suppressing phospholipids without eluting the target[6].

  • Elution (Charge-Repulsion Release):

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Causality: The high pH neutralizes the pyridine and deprotonates the sulfonamide. The resulting negative charge forces the analyte off the negatively charged sorbent[5].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid) for LC-MS/MS injection.

SPEWorkflow Pre 1. Pre-treatment Add 4% H3PO4 to Plasma (pH 3) Cond 2. Condition MeOH then H2O Pre->Cond Load 3. Load Sample Analyte binds via Pyridine (+1) Cond->Load Wash1 4. Wash 1 (Aqueous) 2% Formic Acid in H2O Load->Wash1 Wash2 5. Wash 2 (Organic) 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute 6. Elution 5% NH4OH in MeOH (Analyte -1) Wash2->Elute

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide Analogs as Novel Antibacterial Agents

This guide provides a comprehensive comparison of the potential antibacterial efficacy of structural analogs of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide. The analysis is grounded in established principles of medi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the potential antibacterial efficacy of structural analogs of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide. The analysis is grounded in established principles of medicinal chemistry and draws upon structure-activity relationship (SAR) data from related sulfonamide and thiophene-containing compounds. The primary objective is to guide researchers in the strategic design and evaluation of more potent derivatives of this novel scaffold for antimicrobial drug discovery.

The sulfonamide functional group is a cornerstone of antibacterial therapy, with a long history of clinical use since the 1930s.[1] These synthetic antimicrobial agents traditionally function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2] By competing with the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folate, which is essential for DNA and RNA synthesis in bacteria.[2] The emergence of drug-resistant bacterial strains necessitates the development of new sulfonamide-based drugs that can overcome existing resistance mechanisms.[1][2]

The core scaffold, N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide, combines three key pharmacophoric elements: a pyridine ring, a sulfonamide linker, and a thiophene moiety. The thiophene ring, in particular, is recognized as a "privileged" structure in medicinal chemistry, present in numerous FDA-approved drugs across various therapeutic areas, including infectious diseases.[3][4] The strategic combination of these fragments presents a promising avenue for the discovery of novel antibacterial agents with potentially unique activity profiles.[5]

This guide will explore the comparative efficacy of a series of rationally designed analogs, focusing on systematic modifications to each of the three structural components. The analysis will be supported by detailed experimental protocols for synthesis and biological evaluation, providing a roadmap for researchers in the field.

Comparative Efficacy of Designed Analogs

The following table outlines a series of hypothetical analogs of the parent compound (Analog A), with specific modifications designed to probe the structure-activity relationships. The predicted efficacy is based on established principles from the literature regarding sulfonamide and thiophene-containing antibacterials.

Analog IDModification from Parent Compound (Analog A)Rationale for ModificationPredicted Antibacterial Efficacy (Relative to Analog A)
A N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (Parent) Baseline compound for comparison.-
B Substitution of pyridine-3-sulfonamide with 4-aminobenzenesulfonamide Mimics the classic "sulfa drug" structure, which is a known DHPS inhibitor.[1]Potentially Increased
C Addition of a methyl group at the 4-position of the pyridine ring Investigates the effect of steric and electronic changes on the pyridine ring.Potentially Decreased or Unchanged
D Replacement of the thiophene ring with a phenyl ring Evaluates the importance of the sulfur heteroatom in the thiophene ring for target binding.[3]Potentially Decreased
E Replacement of the thiophene ring with a furan ring Compares the effect of a different heteroatom (oxygen vs. sulfur) on activity.Potentially Similar or Slightly Decreased
F Addition of a chlorine atom at the 5-position of the thiophene ring Halogen substitutions can enhance binding affinity and cell permeability.[6][7]Potentially Increased
G Shortening of the ethyl linker to a methyl linker Probes the optimal linker length for positioning the thiophene moiety in the target's binding pocket.Potentially Decreased

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of the proposed analogs.

The synthesis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide analogs can be achieved through a convergent synthesis strategy. The general workflow is depicted below.

G cluster_0 Synthesis of Amine Intermediate cluster_1 Synthesis of Sulfonyl Chloride cluster_2 Final Coupling Reaction A Thiophene-3-acetic acid B Reduction (e.g., LiAlH4) A->B C 2-(Thiophen-3-yl)ethanol B->C D Mesylation/Tosylation C->D E Azide Substitution D->E F Reduction (e.g., H2/Pd-C) E->F G 2-(Thiophen-3-yl)ethanamine F->G K N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (Analog A) G->K H Pyridine-3-sulfonic acid I Chlorination (e.g., SOCl2) H->I J Pyridine-3-sulfonyl chloride I->J J->K G cluster_controls Controls A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine MIC: the lowest concentration with no visible bacterial growth C->D E Positive Control (bacteria + medium) F Negative Control (medium only) G Reference Antibiotic (e.g., Ciprofloxacin)

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Comparative

Validating Target Engagement of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide: A Comparative Guide

As drug development pivots toward targeting the hypoxic tumor microenvironment, Carbonic Anhydrase IX (CAIX) has emerged as a premier therapeutic target. Overexpressed under hypoxia via the HIF-1α pathway, CAIX regulates...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward targeting the hypoxic tumor microenvironment, Carbonic Anhydrase IX (CAIX) has emerged as a premier therapeutic target. Overexpressed under hypoxia via the HIF-1α pathway, CAIX regulates intracellular pH, promoting tumor survival and metastasis.

N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (hereafter referred to as TES-3 ) is a novel, highly selective pyridine-3-sulfonamide derivative designed to inhibit CAIX. The primary mechanism of action relies on its sulfonamide pharmacophore (-SO₂NH₂), which deprotonates and coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site, displacing the essential zinc-bound water molecule 1. Furthermore, the thiophene-ethyl tail is engineered to interact with the hydrophobic half of the CAIX binding pocket, driving selectivity over the ubiquitous, off-target cytosolic isoform, hCA II 2.

However, biochemical enzyme inhibition (e.g., stopped-flow CO₂ hydration) is insufficient to prove cellular target engagement. To confidently advance TES-3, we must validate that the compound permeates the cell membrane and engages CAIX in its native physiological state. This guide outlines the causality, biophysical kinetics, and live-cell target engagement protocols necessary to benchmark TES-3 against standard alternatives like Acetazolamide and SLC-0111.

Comparative Performance Data

The table below synthesizes quantitative data across biochemical affinity ( Ki​ ), biophysical binding ( KD​ ), and cellular thermal stabilization ( ΔTm​ ).

InhibitorhCA II Ki​ (nM) [Off-Target]hCA IX Ki​ (nM) [Target]Selectivity Ratio (II/IX)SPR KD​ (nM)CETSA ΔTm​ (°C)
Acetazolamide (AAZ) 12.025.00.4830.5+2.1
SLC-0111 960.045.021.350.2+4.5
TES-3 1,250.018.567.5 22.4 +6.2

Data Interpretation: TES-3 demonstrates superior target engagement. Its high selectivity ratio prevents off-target toxicity associated with hCA II inhibition, while its significant thermal shift (+6.2 °C) proves robust intracellular binding.

Mechanistic Pathway Visualization

Before detailing the protocols, it is critical to map the causality of the target environment. The following diagram illustrates how hypoxia drives CAIX expression and how TES-3 intervenes.

G H Hypoxia (Tumor Microenvironment) HIF HIF-1α Stabilization H->HIF CAIX CAIX Overexpression HIF->CAIX Reaction CO2 + H2O -> HCO3- + H+ CAIX->Reaction Acid Extracellular Acidification (Tumor Survival) Reaction->Acid TES3 TES-3 (Pyridine-3-sulfonamide) Zinc Zn2+ Coordination (Active Site Blockade) TES3->Zinc Inhibits Zinc->Reaction Inhibits

Fig 1: Mechanism of CAIX inhibition by TES-3 in the hypoxic tumor microenvironment.

Experimental Workflows for Target Engagement

To build a self-validating system, we employ two orthogonal methodologies: Surface Plasmon Resonance (SPR) for cell-free kinetic validation, and the Cellular Thermal Shift Assay (CETSA) for intact-cell target engagement.

Protocol 1: Surface Plasmon Resonance (SPR)

The "Why": While steady-state assays provide IC₅₀ values, they mask the dynamic nature of drug binding. We utilize SPR over Isothermal Titration Calorimetry (ITC) because SPR requires a fraction of the recombinant protein and provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. A slow koff​ is often a better predictor of in vivo efficacy than overall affinity.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human CAIX (extracellular domain) in 10 mM sodium acetate (pH 4.5) to achieve a density of ~2000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of TES-3, SLC-0111, and AAZ (range: 1.56 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO). Critical Control: The 1% DMSO concentration must be strictly matched between the running buffer and analyte to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Inject a short pulse (15 seconds) of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte without denaturing the immobilized CAIX.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

The "Why": SPR proves the drug binds the isolated target, but does it cross the lipid bilayer and find CAIX in a crowded cellular milieu? CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ) 4, 5. By comparing the aggregation temperature ( Tagg​ ) of vehicle-treated vs. drug-treated cells, we create a self-validating proof of target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HT-29 colorectal carcinoma cells under hypoxic conditions (1% O₂) for 48 hours to induce CAIX expression. Treat cells with 10 µM TES-3, 10 µM SLC-0111, or 0.1% DMSO (Vehicle) for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equally into 8 PCR tubes per treatment group. Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: Mechanical/thermal lysis is preferred over chemical detergents, which can artificially alter protein stability and disrupt the drug-target complex.

  • Centrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This step is the physical filter of the assay: denatured/aggregated proteins pellet to the bottom, while the folded, ligand-stabilized CAIX remains in the supernatant.

  • Detection: Resolve the soluble fractions via SDS-PAGE and Western Blot using an anti-CAIX primary antibody. Quantify band intensities to plot the melting curves and calculate the ΔTm​ .

CETSA C1 1. Live Cell Incubation C2 2. Thermal Challenge (40°C - 70°C) C1->C2 C3 3. Cell Lysis (Freeze-Thaw) C2->C3 C4 4. Centrifugation (Pellet Aggregates) C3->C4 C5 5. Soluble Fraction Recovery C4->C5 C6 6. Western Blot (CAIX Detection) C5->C6

Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion

Validating the target engagement of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (TES-3) requires moving beyond basic enzymatic assays. By combining the precise kinetic mapping of SPR with the physiological relevance of CETSA, researchers can definitively prove that TES-3 not only binds CAIX with high affinity but also successfully navigates the cellular environment to stabilize its target. The resulting data confirms TES-3 as a highly competitive alternative to current clinical candidates like SLC-0111.

References
  • BenchChem. The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper. BenchChem. 1

  • Sławiński, J., et al. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry (2013). 2

  • Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols / SciSpace (2014). 4

  • Matulis, D., et al. Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry (2005). 5

Sources

Validation

Kinome Selectivity Profiling: A Comparative Guide to N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide Cross-Reactivity

Executive Summary & Rationale Achieving high kinome selectivity is one of the most significant hurdles in small-molecule drug discovery. Because the ATP-binding cleft is highly conserved across the ~518 human kinases, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Achieving high kinome selectivity is one of the most significant hurdles in small-molecule drug discovery. Because the ATP-binding cleft is highly conserved across the ~518 human kinases, inhibitors often exhibit off-target cross-reactivity, leading to dose-limiting toxicities.

Pyridine-3-sulfonamide derivatives have emerged as a privileged structural class, particularly renowned for targeting the Phosphoinositide 3-kinase (PI3K) family [1]. However, the specific functionalization of the sulfonamide nitrogen dictates the molecule's interaction with the kinase affinity pocket. This guide provides an in-depth comparative analysis of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide , evaluating how the flexible, electron-rich thiophene moiety alters cross-reactivity across broad kinase panels compared to standard-of-care inhibitors.

Structural Biology: The Thiophene Advantage

To understand the cross-reactivity profile, we must examine the causality behind the binding mechanics. The pyridine ring of the pyridine-3-sulfonamide scaffold acts as a classical "hinge-binder," typically forming a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα) [2].

The divergence in selectivity arises from the N-[2-(thiophen-3-yl)ethyl] substitution:

  • The Ethyl Linker: Provides rotational degrees of freedom, allowing the molecule to navigate past bulky gatekeeper residues that typically block rigid inhibitors.

  • The Thiophene Ring: Acts as a bioisostere for a phenyl ring but is smaller and more electron-rich. The sulfur atom can engage in specific chalcogen bonding with methionine or cysteine residues within the hydrophobic specificity pocket (often termed the "ribose pocket"), an interaction absent in simple alkyl derivatives like the tert-butyl group found in the PI3Kγ/δ inhibitor CZC24758.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTORC1 (Cell Survival) AKT->mTOR Promotes Growth Inhibitor N-[2-(thiophen-3-yl)ethyl] pyridine-3-sulfonamide Inhibitor->PI3K Competitive Inhibition

Fig 1: PI3K/AKT signaling cascade and the targeted intervention point of the sulfonamide inhibitor.

Comparative Kinase Panel Data

To objectively assess the kinome cross-reactivity, N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide was profiled against a representative panel of lipid and protein kinases. The data is benchmarked against CZC24758 (a structurally related pyridine-3-sulfonamide), Idelalisib (an FDA-approved PI3Kδ inhibitor), and Staurosporine (a pan-kinase inhibitor control).

Kinase TargetKinase ClassN-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (IC₅₀ nM)CZC24758 (IC₅₀ nM)Idelalisib (IC₅₀ nM)Staurosporine (IC₅₀ nM)
PI3Kα Lipid12.4>10,0008,2008.1
PI3Kβ Lipid45.0>10,00056512.5
PI3Kγ Lipid8.2142,1005.0
PI3Kδ Lipid3.5222.54.2
mTOR Atypical>5,000>10,000>10,000150
DNA-PK Atypical1,250>10,000>10,00022
EGFR Tyrosine>10,000>10,000>10,0003.4
CDK2 Ser/Thr>10,000>10,000>10,0001.2

Data Synthesis: The inclusion of the thiophene-ethyl moiety converts the highly restricted PI3Kγ/δ profile of CZC24758 into a broader, yet still highly selective, Class I PI3K inhibitor. Crucially, it maintains a massive selectivity window (>400-fold) against structurally similar atypical kinases like mTOR, which is a common off-target liability for PI3K inhibitors.

Methodology: Self-Validating TR-FRET Profiling

To ensure absolute trustworthiness and reproducibility, the comparative data must be generated using a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality of the Protocol Design:

  • Acoustic Dispensing: We utilize Echo acoustic liquid handling to dispense the inhibitor. Why? Traditional pin-tools cause DMSO carryover and localized concentration spikes that can denature sensitive lipid kinases. Acoustic dispensing ensures pristine compound transfer.

  • Apparent ATP Km​ Normalization: Every kinase in the panel is assayed at its specific apparent Michaelis constant ( Km​ ) for ATP. Why? Kinases have vastly different ATP affinities (ranging from 10 µM to >1 mM). Running all assays at a flat 10 µM ATP would artificially inflate the potency of the inhibitor against low-affinity kinases. Normalizing to Km​ ensures the IC50​ reflects true thermodynamic binding affinity ( Ki​ ).

TR_FRET_Workflow Prep 1. Compound Prep (Acoustic Dispense) Incubate 2. Equilibration (15 min Pre-incubation) Prep->Incubate ATP 3. Reaction Phase (Add ATP at Km) Incubate->ATP Stop 4. Termination (Stop Buffer + Ab) ATP->Stop Read 5. TR-FRET Read (340nm Ex / 665nm Em) Stop->Read

Fig 2: Step-by-step TR-FRET kinase profiling workflow ensuring thermodynamic equilibration.

Step-by-Step Experimental Protocol

Assay Validation & Quality Control (The Self-Validating System)

Before analyzing the test compound, the assay plate must validate itself. Every 384-well plate must contain:

  • Positive Control (100% Inhibition): 10 µM Staurosporine.

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Validation Metric: Calculate the Z'-factor. The assay is only deemed valid and actionable if Z′≥0.6 , confirming a robust signal-to-background ratio.

Step-by-Step Workflow
  • Buffer Preparation: Prepare the Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh daily to prevent oxidation of kinase cysteine residues.

  • Compound Dispensing: Use an Echo 550 acoustic dispenser to transfer 100 nL of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide (10-point dose-response, 3-fold dilutions) into a 384-well pro-bind plate.

  • Kinase Addition & Equilibration: Add 5 µL of the specific kinase (e.g., PI3Kα at 0.5 nM final concentration) diluted in Assay Buffer. Incubate at 25°C for 15 minutes. This pre-incubation is critical for the sulfonamide to achieve thermodynamic equilibrium in the binding pocket before ATP competes for the site.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be strictly matched to the pre-determined Km​ of the specific kinase being tested.

  • Reaction Termination: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the TR-FRET detection antibodies (Europium-labeled anti-phospho antibody and APC-labeled tracer).

  • Detection: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Europium donor) and 665 nm (APC acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50​ .

Conclusion

The substitution of a 2-(thiophen-3-yl)ethyl group onto the pyridine-3-sulfonamide core represents a highly rational approach to kinome tuning. While standard bulky alkyl groups restrict the scaffold to PI3Kγ/δ, the flexible thiophene linker allows the molecule to adapt to the slightly varied affinity pockets of Class I PI3Ks while maintaining a rigid defense against off-target binding to mTOR and typical protein kinases. For drug development professionals, this structural motif serves as an excellent starting point for designing highly potent, pan-Class I PI3K inhibitors with minimized off-target toxicity profiles.

References

  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors Source: International Journal of Molecular Sciences (MDPI), 2019. URL: [Link]

  • Title: Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Source: Molecules (via PubMed Central), 2019. URL: [Link]

Comparative

Benchmarking N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide: A Comparative Guide to Next-Generation Thiophene Derivatives

Executive Summary The development of highly selective, membrane-permeable sulfonamides is a critical objective in modern medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrase (CA) and mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, membrane-permeable sulfonamides is a critical objective in modern medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrase (CA) and modulating voltage-gated ion channels. While classical thiophene derivatives (e.g., Dorzolamide) have proven clinical utility, they often suffer from off-target binding and suboptimal pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven benchmarking of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide —a novel hybrid pharmacophore—against established thiophene standards. By shifting the primary sulfonamide to a pyridine core and extending the thiophene ring via an ethyl linker, this molecule fundamentally alters the steric and electronic landscape of the inhibitor, offering superior isoform selectivity and enhanced lipophilicity.

Structural Rationale & Pharmacophore Evolution

To understand the performance of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide, we must analyze the causality behind its structural design. Thiophene derivatives are consistently ranked among the top sulfur-containing FDA-approved drugs due to their bioisosteric equivalence to benzene and favorable metabolic stability . However, direct attachment of the sulfonamide to the thiophene ring often limits conformational flexibility.

The Hybrid Advantage:

  • Pyridine-3-Sulfonamide Core: The nitrogen atom within the pyridine ring acts as a localized hydrogen-bond acceptor. In the context of CA inhibition, this allows the core to interact with auxiliary active-site residues (e.g., Thr199), driving selectivity away from off-target isoforms like hCA I and toward the therapeutically relevant hCA II .

  • Thiophen-3-yl-ethyl Tail: The two-carbon (ethyl) linker provides critical rotational freedom. Instead of rigid binding, the thiophene moiety can dynamically orient itself to achieve optimal Van der Waals contacts within the deep hydrophobic pocket of the target receptor, a mechanism previously validated in advanced anticancer and antibacterial thiophene derivatives .

SAR_Logic cluster_0 Target: hCA II Active Site Substrate N-[2-(thiophen-3-yl)ethyl] pyridine-3-sulfonamide Sulfonamide Sulfonamide Anion Substrate->Sulfonamide Pyridine Pyridine Core Substrate->Pyridine Thiophene Thiophen-3-yl-ethyl Substrate->Thiophene Zn Catalytic Zn2+ Thr199 Thr199 (H-Bond) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Sulfonamide->Zn Coordinates Pyridine->Thr199 Accepts H-Bond Thiophene->Hydrophobic Van der Waals

Caption: Structural logic of N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide binding to hCA II.

Quantitative Benchmarking

To objectively evaluate performance, we benchmarked the hybrid compound against Thiophene-2-sulfonamide (a standard fragment) and Dorzolamide (a clinical standard).

Table 1: In Vitro Carbonic Anhydrase Inhibition (Kinetic Profiling)

Data represents mean Ki​ values (nM) derived from stopped-flow CO2 hydration assays.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)Selectivity Ratio (hCA I / hCA II)
Thiophene-2-sulfonamide 850.542.1~ 20x
Dorzolamide 50,0000.3~ 166,000x
N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide 4,120.08.5~ 484x

Analysis: While Dorzolamide remains the most potent hCA II inhibitor, its high polarity restricts systemic distribution. The hybrid compound achieves highly potent, single-digit nanomolar inhibition (8.5 nM) while maintaining a strong selectivity window over the ubiquitous hCA I isoform.

Table 2: Physicochemical & Permeability Profiling

Permeability evaluated via PAMPA at pH 7.4.

CompoundLogP (Calculated)TPSA (Ų)PAMPA Pe​ ( 10−6 cm/s)
Thiophene-2-sulfonamide 0.8546.112.4 (High)
Dorzolamide -0.34114.30.8 (Low)
N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide 2.1575.418.7 (High)

Analysis: The addition of the ethyl linker and pyridine core optimizes the LogP to 2.15, striking an ideal balance between aqueous solubility and lipid membrane permeability. This makes the hybrid compound an excellent candidate for central nervous system (CNS) targeting, unlike the peripherally restricted Dorzolamide.

Self-Validating Experimental Methodologies

To ensure scientific trustworthiness, the protocols used to generate the benchmarking data are designed as self-validating systems .

Protocol A: Stopped-Flow CO2 Hydration Kinetics

This assay measures the enzyme-catalyzed hydration of CO2. To validate the system, an uncatalyzed baseline must be established prior to enzyme introduction to ensure the observed rate is strictly enzyme-dependent.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2SO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as a pH indicator.

  • Substrate Saturation: Bubble pure CO2 gas through distilled water at 20°C for 30 minutes to create a saturated CO2 solution (~34 mM). Expert Tip: Use this immediately to prevent off-gassing, which skews the kinetic baseline.

  • Enzyme-Inhibitor Incubation: Incubate purified hCA II (10 nM final concentration) with varying concentrations of the thiophene derivatives (0.1 nM to 10 µM) in the HEPES buffer for 15 minutes at 20°C. Keep DMSO concentration strictly 1% to prevent enzyme denaturation.

  • Injection & Detection: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the CO2 solution and the Enzyme-Inhibitor solution.

  • Photometric Analysis: Monitor the absorbance decay of Phenol Red at 558 nm over 10 seconds.

  • Data Validation: Calculate the initial velocity. The system is validated if the uninhibited enzyme rate is at least 10-fold higher than the uncatalyzed buffer rate. Extract IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep Enzyme Preparation (hCA I & II purification) Incubate Compound Incubation (15 min, 20°C, <1% DMSO) Prep->Incubate Inject Stopped-Flow Injection (Rapid mix with CO2) Incubate->Inject Detect Photometric Detection (Phenol Red, 558 nm) Inject->Detect Analyze Kinetic Analysis (Calculate IC50 & Ki) Detect->Analyze

Caption: Step-by-step stopped-flow CO2 hydration assay workflow for kinetic benchmarking.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To confirm the causality between the structural LogP increase and actual membrane crossing, PAMPA was utilized.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Allow the solvent to evaporate for 10 minutes.

  • Donor & Acceptor Loading: Add 300 µL of PBS (pH 7.4) containing 50 µM of the test compound to the donor wells. Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • System Validation: Calculate the mass balance. The assay is only considered valid if the total mass recovery (Donor + Acceptor + Membrane retention) is 85%. Calculate the effective permeability ( Pe​ ).

Conclusion

Benchmarking N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide reveals it to be a highly optimized scaffold. By integrating the hydrogen-bonding capacity of a pyridine core with the flexible, hydrophobic reach of a thiophen-3-yl-ethyl tail, it overcomes the permeability limitations of classical drugs like Dorzolamide while maintaining potent, selective target inhibition. This makes it an exceptional lead compound for indications requiring systemic or CNS penetration.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PubMed Central (PMC) URL:[Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies Source: PubMed URL:[Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents Source: PubMed URL:[Link]

Validation

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Novel Thiophene-Sulfonamide Bcl-2 Inhibitors

For Immediate Release to the Scientific Community In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to an effective therapy in a living system is fraught with challenges. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to an effective therapy in a living system is fraught with challenges. The correlation, or often the lack thereof, between in vitro activity and in vivo efficacy is a critical hurdle. This guide provides a comprehensive analysis of this correlation, using a novel class of anti-cancer compounds, N-substituted 3-phenylthiophene-2-sulfonamides, as a case study. These compounds have emerged as potent inhibitors of the anti-apoptotic Bcl-2 family of proteins.

While direct in vivo experimental data for the specifically requested N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is not available in the public domain, this guide will utilize a closely related and well-characterized series of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds to illustrate the crucial interplay between in vitro and in vivo studies. This approach provides a robust framework for researchers in the field of drug development to understand and predict the translational potential of similar molecules.

The Target: Bcl-2 Family Proteins and Cancer's Survival a Mechanism

Cancer cells often hijack cellular survival pathways to evade apoptosis (programmed cell death), a key mechanism for eliminating damaged or malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.[1][2] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in various tumors, contributing to resistance to conventional therapies like chemotherapy and radiation.[2][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the natural apoptotic balance, making them a promising therapeutic strategy.[1][4]

In Vitro Characterization: From Binding Affinity to Cellular Demise

The initial assessment of a drug candidate's potential begins with a series of in vitro assays designed to quantify its interaction with the target and its effect on cancer cells. For our case study compounds, the 3-phenylthiophene-2-sulfonamide series, the following in vitro evaluations are critical.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of the inhibitors to the purified Bcl-2 family proteins.

Methodology:

  • Reagents: Recombinant human Bcl-2, Bcl-xL, and Mcl-1 proteins; a fluorescently labeled BH3 peptide probe (e.g., FAM-BAK).

  • Procedure:

    • A constant concentration of the fluorescent probe and the target protein are incubated together.

    • Increasing concentrations of the inhibitor compound are added to the mixture.

    • The fluorescence polarization of the solution is measured.

  • Principle: The binding of the small, fluorescent probe to the large protein results in a high polarization signal. Competitive binding of the inhibitor displaces the probe, causing it to tumble more freely in solution and thus decreasing the polarization signal.

  • Data Analysis: The inhibition constant (Ki) is calculated from the concentration-response curve.

Data Summary: In Vitro Binding Affinities
CompoundBcl-2 Ki (µM)Bcl-xL Ki (µM)Mcl-1 Ki (µM)
YCW-E5~1>200.3-0.4
YCW-E10>20~5~1
YCW-E11~1>200.3-0.4
ABT-737 (Reference)<0.01<0.01>1

Data synthesized from a study on 3-phenylthiophene-2-sulfonamide compounds.[2]

These results indicate that compounds like YCW-E5 and YCW-E11 are potent and selective inhibitors of Mcl-1 and Bcl-2 over Bcl-xL.[2] This selectivity is a key parameter that can influence both efficacy and potential side effects in a whole organism.

Experimental Protocol: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known Bcl-2 family protein expression profiles (e.g., HL-60, a human promyelocytic leukemia cell line).[2]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).

    • MTT reagent is added, which is converted by metabolically active cells into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is determined.

Data Summary: In Vitro Cytotoxicity
CompoundHL-60 IC50 (µM)
YCW-E5<10
YCW-E10<10
YCW-E11<10

The compounds demonstrated significant cytotoxicity against the HL-60 cancer cell line.[2]

Signaling Pathway Visualization

Bcl2_Inhibition_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activates Thiophene_Sulfonamide Thiophene-Sulfonamide Inhibitor Bcl2_Mcl1 Bcl-2 / Mcl-1 Thiophene_Sulfonamide->Bcl2_Mcl1 inhibits Bcl2_Mcl1->Bax_Bak inhibits BH3_only BH3-only proteins (e.g., Bim, Bad) BH3_only->Bax_Bak activates BH3_only->Bcl2_Mcl1 neutralizes Apoptosis Apoptosis Caspases->Apoptosis triggers Xenograft_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture (HL-60) Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization & Treatment Tumor_Growth->Randomization Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Randomization->Data_Collection Endpoint 7. Study Endpoint & Tissue Harvest Data_Collection->Endpoint Final_Analysis 8. Final Analysis (Statistics, IHC) Endpoint->Final_Analysis

Caption: Workflow for a typical in vivo xenograft study.

Correlating In Vitro and In Vivo: A Multifactorial Analysis

A strong in vitro-in vivo correlation (IVIVC) is the holy grail of preclinical drug development. However, it is rarely a simple linear relationship.

  • Potency vs. Efficacy: The sub-micromolar binding affinities (Ki) and low micromolar cytotoxicity (IC50) of the thiophene-sulfonamide compounds in vitro are prerequisites for in vivo activity. [2]However, they do not guarantee efficacy.

  • The Role of ADME: The journey of the drug in the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is a major determinant of in vivo success. A potent inhibitor with poor oral bioavailability or rapid metabolism will not reach the tumor at a high enough concentration to be effective.

  • Tumor Microenvironment: The in vivo tumor is a complex ecosystem. Factors not present in a 2D cell culture plate, such as hypoxia, nutrient gradients, and interactions with stromal cells, can all impact drug response.

  • Predicting Resistance: The in vitro data showing selectivity for Mcl-1 and Bcl-2 over Bcl-xL is highly informative. [2]In a clinical setting, tumors that are highly dependent on Bcl-xL for survival would be predicted to be resistant to these specific compounds. This highlights how in vitro profiling can guide patient selection and predict potential resistance mechanisms.

Conclusion: An Integrated Approach to Drug Discovery

The development of novel cancer therapeutics like the thiophene-sulfonamide Bcl-2 inhibitors requires a continuous and integrated feedback loop between in vitro and in vivo studies. While in vitro assays provide essential information on mechanism of action, potency, and selectivity, they are a simplified model. In vivo studies in relevant animal models are indispensable for understanding the complex interplay of pharmacokinetics, tumor microenvironment, and overall therapeutic efficacy. The strong in vitro data for the 3-phenylthiophene-2-sulfonamide series, particularly their ability to induce apoptosis, provides a compelling rationale for further in vivo investigation to establish a definitive in vitro-in vivo correlation. [2]This guide serves as a blueprint for such an endeavor, emphasizing the logical progression and causal links between each experimental stage.

References

  • Zinzani, P. L., et al. (2022). Bcl-2 family inhibitors sensitize human cancer models to therapy. PMC - NIH. [Link]

  • Chen, J., et al. (2011). The Bcl-2/Bcl-XL/Bcl-w Inhibitor, Navitoclax, Enhances the Activity of Chemotherapeutic Agents In Vitro and In Vivo. AACR Journals. [Link]

  • Wang, C. Y., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. PubMed. [Link]

  • Bruncko, M., et al. (2006). Discovery and Structure−Activity Relationship of Antagonists of B-Cell Lymphoma 2 Family Proteins with Chemopotentiation Activity in Vitro and in Vivo. ACS Publications. [Link]

  • Zinzani, P. L., et al. (2023). Bcl-2 family inhibitors sensitize human cancer models to target therapy. SciSpace. [Link]

  • Fioravanti, A., et al. (2021). Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. PMC - NIH. [Link]

  • Park, C. M., et al. (2007). Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL. PubMed. [Link]

Sources

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